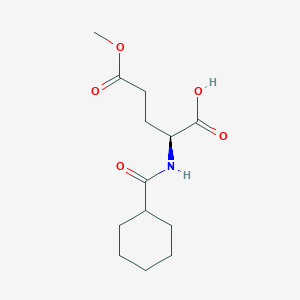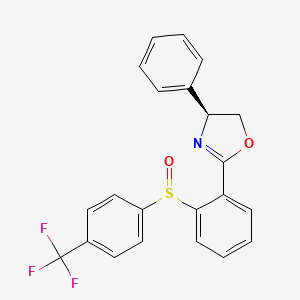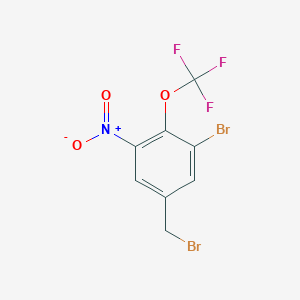
3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide is a complex organic compound with the molecular formula C8H4Br2F3NO3 It is characterized by the presence of bromine, nitro, and trifluoromethoxy groups attached to a benzyl bromide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide typically involves multiple steps, starting with the bromination of a suitable benzyl precursor. The introduction of the nitro and trifluoromethoxy groups can be achieved through nitration and trifluoromethoxylation reactions, respectively. The final step involves the bromination of the benzyl position to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The benzyl position can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with nucleophiles replacing the bromine atoms.
Reduction: Amines derived from the reduction of the nitro group.
Oxidation: Aldehydes or acids formed from the oxidation of the benzyl position.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in electrophilic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethoxy)benzyl bromide
- 3-(Trifluoromethoxy)benzyl bromide
- 3-Bromo-4-(trifluoromethoxy)benzyl bromide
Uniqueness
3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide is unique due to the combination of bromine, nitro, and trifluoromethoxy groups on the benzyl bromide core. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H4Br2F3NO3 |
|---|---|
Molekulargewicht |
378.92 g/mol |
IUPAC-Name |
1-bromo-5-(bromomethyl)-3-nitro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H4Br2F3NO3/c9-3-4-1-5(10)7(17-8(11,12)13)6(2-4)14(15)16/h1-2H,3H2 |
InChI-Schlüssel |
DAZZMFYBWLVRPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


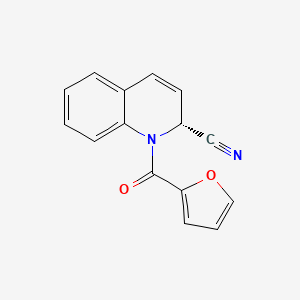
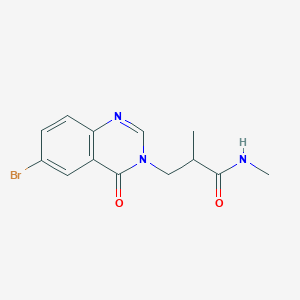
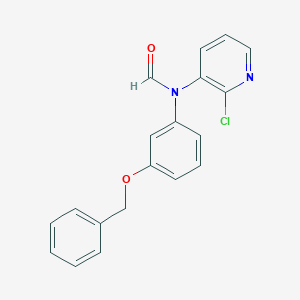
![5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12847235.png)
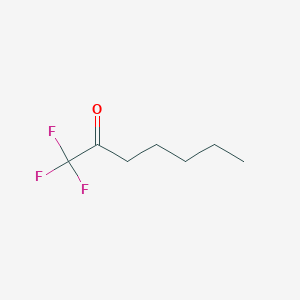
![(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12847244.png)
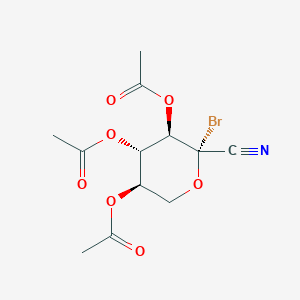
![Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12847266.png)
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847269.png)
![4-Chloro-2-phenylbenzo[d]oxazole](/img/structure/B12847277.png)

![1-{5-[4-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12847282.png)
